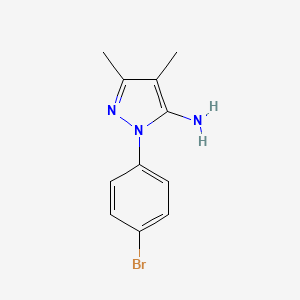
2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine is a useful research compound. Its molecular formula is C11H12BrN3 and its molecular weight is 266.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
The compound’s structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Related compounds have been found to exert various effects at the molecular and cellular level, such as modulating enzyme activity, altering receptor function, and influencing cell signaling pathways .
生物活性
2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological significance, including anti-inflammatory, antibacterial, and antitumor properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
The compound's molecular formula is C12H12BrN3 with a molecular weight of 276.15 g/mol. Its structure includes a bromophenyl group and a dihydropyrazole moiety, which contribute to its biological efficacy.
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. A study focused on the synthesis and evaluation of various pyrazole compounds revealed that those similar to this compound showed promising activity against cancer cell lines. Specifically, compounds with structural similarities were effective against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro, indicating potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well documented. A review highlighted that compounds with the pyrazole structure could inhibit key inflammatory pathways and reduce cytokine production. For instance, certain derivatives demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Antibacterial Activity
The antibacterial effects of pyrazoles have also been explored. A study indicated that several synthesized pyrazole carboxamides exhibited notable antibacterial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Tables
Case Studies
- Breast Cancer Study : In a controlled experiment, various pyrazole derivatives were tested alongside doxorubicin in MCF-7 cells. The results indicated a synergistic effect when combining these compounds with conventional chemotherapy agents, enhancing overall cytotoxicity .
- Inflammation Model : In vivo studies using animal models showed that administration of specific pyrazole derivatives led to a significant reduction in paw edema induced by carrageenan, underscoring their anti-inflammatory potential .
- Antibacterial Screening : A series of synthesized pyrazoles were evaluated against Gram-positive and Gram-negative bacteria. The results revealed varying degrees of effectiveness, with some compounds exhibiting MIC values lower than standard antibiotics .
特性
IUPAC Name |
2-(4-bromophenyl)-4,5-dimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-8(2)14-15(11(7)13)10-5-3-9(12)4-6-10/h3-6H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEKVZDVCDFIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













